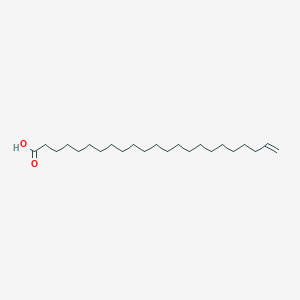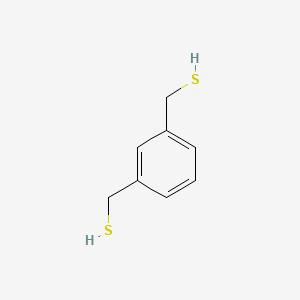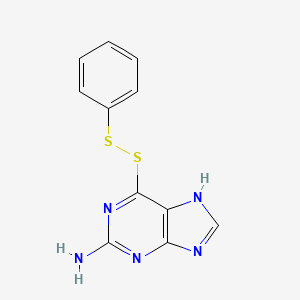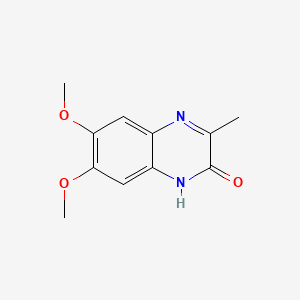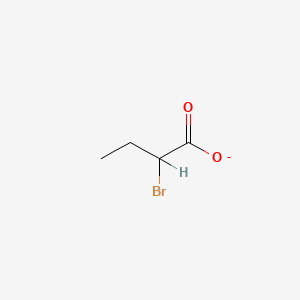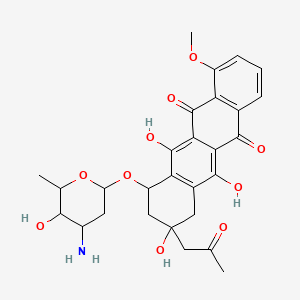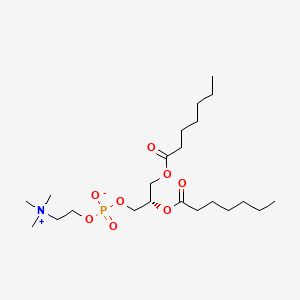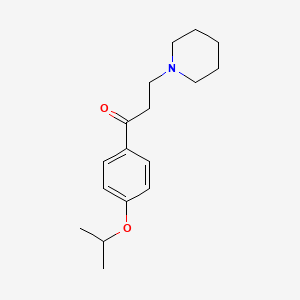
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone is an aromatic ketone.
Scientific Research Applications
Crystal Polymorphism of Local Anaesthetic Drugs :
- Falicaine hydrochloride (a homologous drug to 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone) has been characterized using various analytical methods, including thermal analysis, vibrational spectroscopy, and solid-state NMR. This research contributes to understanding the thermodynamic stability and crystalline forms of such compounds (Schmidt, 2005).
Neuroleptic Pharmacophore Studies :
- Investigations into neuroleptic activity have identified the phenyl-4-piperidinylmethanone moiety as a neuroleptic pharmacophore. This suggests potential applications in the development of neuroleptic agents, an important class of drugs used in psychiatry (Boswell et al., 1978).
Mannich Base Derivatives and DNA Interaction :
- Mannich base derivatives containing aromatic/heteroaromatic propanone structures have been synthesized and their interaction with double-stranded DNA has been studied. Such compounds could have implications in the development of DNA-targeted therapeutic agents (Istanbullu et al., 2017).
Anticancer Potential of Piperidinyl-1,3,4-Oxadiazole Hybrids :
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. This research contributes to the development of new potential therapeutic agents in oncology (Rehman et al., 2018).
Development of Acetylcholinesterase Inhibitors :
- Compounds designed as acetylcholinesterase inhibitors, based on the structure of 3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone, have shown potential in treating cognitive impairments caused by chronic cerebral ischemia (Xu et al., 2002).
properties
Product Name |
3-(1-Piperidinyl)-1-(4-propan-2-yloxyphenyl)-1-propanone |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-piperidin-1-yl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-14(2)20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9,14H,3-5,10-13H2,1-2H3 |
InChI Key |
ZHTPWMDZZZQREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



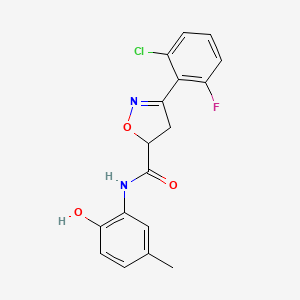
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
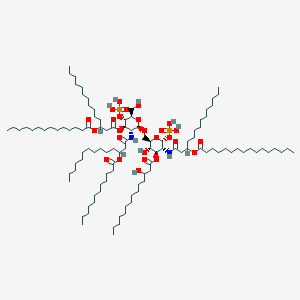
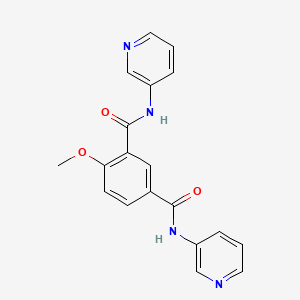
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
